molecular formula C20H21N5O3 B2412996 3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877810-35-0

3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2412996
CAS No.: 877810-35-0
M. Wt: 379.42
InChI Key: OQTGKCAWKXPEML-UHFFFAOYSA-N
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Description

3-Allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazopurine family. This compound is characterized by its unique structural framework, which includes an imidazo[2,1-f]purine core substituted with allyl, methoxyphenyl, and trimethyl groups. Such structural diversity often imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Allyl Group: The allyl group can be introduced via allylation reactions, typically using allyl halides in the presence of a base.

    Substitution with Methoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a methoxyphenyl group is introduced.

    Methylation: The final step involves methylation, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted imidazopurine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been studied for its potential as an enzyme inhibitor. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests possible applications in treating diseases such as cancer, where it may inhibit specific enzymes involved in cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The specific pathways involved depend on the biological target, which may include kinases, proteases, or other enzymes.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the allyl group, which may affect its reactivity and biological activity.

    3-Allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the methoxyphenyl group, potentially altering its interaction with biological targets.

    3-Allyl-8-(4-methoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the trimethyl groups, which may influence its chemical stability and solubility.

Uniqueness

The uniqueness of 3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its combination of substituents, which confer specific chemical and biological properties. The presence of allyl, methoxyphenyl, and trimethyl groups allows for diverse interactions with chemical reagents and biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-6-11-23-18(26)16-17(22(4)20(23)27)21-19-24(12(2)13(3)25(16)19)14-7-9-15(28-5)10-8-14/h6-10H,1,11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTGKCAWKXPEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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